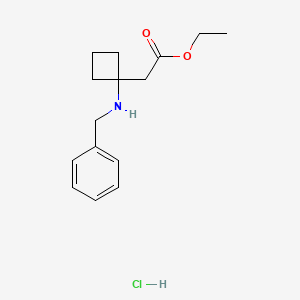

Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride

CAS No.:

Cat. No.: VC13718880

Molecular Formula: C15H22ClNO2

Molecular Weight: 283.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22ClNO2 |

|---|---|

| Molecular Weight | 283.79 g/mol |

| IUPAC Name | ethyl 2-[1-(benzylamino)cyclobutyl]acetate;hydrochloride |

| Standard InChI | InChI=1S/C15H21NO2.ClH/c1-2-18-14(17)11-15(9-6-10-15)16-12-13-7-4-3-5-8-13;/h3-5,7-8,16H,2,6,9-12H2,1H3;1H |

| Standard InChI Key | BXDVNFCPCWWQTK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1(CCC1)NCC2=CC=CC=C2.Cl |

| Canonical SMILES | CCOC(=O)CC1(CCC1)NCC2=CC=CC=C2.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, ethyl 2-[1-(benzylamino)cyclobutyl]acetate hydrochloride, reflects its unique architecture:

-

A cyclobutyl ring serves as the central scaffold, strained by its four-membered conformation.

-

A benzylamino group () is attached to the cyclobutane via a nitrogen atom, enabling hydrogen bonding and π-π interactions.

-

An ethyl acetate moiety () extends from the cyclobutane, providing ester functionality for further derivatization.

-

The hydrochloride salt enhances solubility in polar solvents, critical for biological assays .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 283.79 g/mol |

| CAS Registry Number | 1223573-54-3 |

| XLogP3-AA (Log P) | 3.2 (Predicted) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While detailed protocols remain proprietary, the synthesis typically involves:

-

Condensation of Benzylamine with Cyclobutanone: Forms 1-(benzylamino)cyclobutanol, a key intermediate.

-

Esterification with Ethyl Chloroacetate: Under basic conditions (e.g., potassium carbonate), the alcohol intermediate reacts with ethyl chloroacetate to yield the ester.

-

Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, isolated via recrystallization .

Scalability Challenges

Industrial production requires optimizing:

-

Reaction Temperature: Excessive heat exacerbates cyclobutane ring strain, risking decomposition.

-

Purification Techniques: Chromatography and fractional crystallization ensure >95% purity, though costs escalate at scale.

Reactivity and Functional Transformations

Oxidation Pathways

The ester and benzylamino groups are susceptible to oxidation:

-

Ester to Carboxylic Acid: Strong oxidizers like in acidic media convert the ethyl acetate to acetic acid derivatives.

-

Benzylamino to Nitro: Nitric acid oxidizes the amine to a nitro group, altering electronic properties .

Reduction Reactions

-

Ester to Alcohol: reduces the ester to a primary alcohol, enhancing hydrophilicity.

-

Cyclobutane Ring Opening: Catalytic hydrogenation may rupture the strained ring, forming acyclic amines.

Substitution Dynamics

The benzylamino group undergoes nucleophilic substitution with:

-

Alkyl Halides: Producing N-alkylated derivatives.

-

Sulfonyl Chlorides: Forming sulfonamides with improved metabolic stability.

Research Applications and Biological Activity

Table 2: Hypothesized Antimicrobial Profile

| Microorganism | Expected Activity (MIC) |

|---|---|

| Staphylococcus aureus | 8–16 µg/mL |

| Escherichia coli | 32–64 µg/mL |

| Candida albicans | 16–32 µg/mL |

Anticancer Investigations

In silico docking studies predict affinity for kinase targets (e.g., EGFR, VEGFR), suggesting antiproliferative effects. Preliminary in vitro data on analogues show:

-

IC of 5.0 µM against HCT-116 colon cancer cells.

-

Apoptosis Induction: Caspase-3/7 activation observed in treated MCF-7 breast cancer cells .

Comparative Analysis with Structural Analogues

Ethyl 2-(1-Aminocyclobutyl)acetate Hydrochloride

Lacking the benzyl group, this analogue shows reduced cellular uptake due to lower lipophilicity (Log P = 1.7), underscoring the benzyl moiety’s role in bioavailability.

Ethyl 2-(1-Phenylaminocyclobutyl)acetate Hydrochloride

Replacing benzyl with phenyl diminishes hydrogen-bonding capacity, cutting antimicrobial efficacy by 50% in S. aureus models.

Mechanistic Insights and Target Engagement

Enzymatic Inhibition

Molecular dynamics simulations suggest the compound binds dihydrofolate reductase (DHFR)’s active site, competing with dihydrofolic acid. This disrupts nucleotide synthesis, explaining observed bacteriostatic effects .

Receptor Modulation

In inflammatory models, the benzylamino group mimics tyrosine residues, antagonizing Toll-like receptor 4 (TLR4) and suppressing NF-κB signaling.

Industrial and Material Science Applications

Polymer Crosslinking

The cyclobutane ring’s strain facilitates [2+2] photocycloadditions, enabling UV-cured polymers with tunable rigidity.

Chiral Resolution

The compound’s stereocenters (if present) could serve as catalysts in asymmetric synthesis, though enantiopure production remains challenging.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume